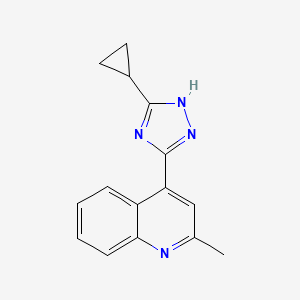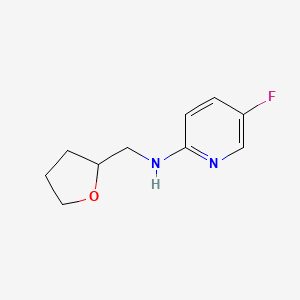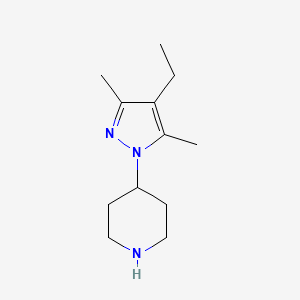
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of quinoline derivatives.
Wirkmechanismus
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells. It has also been suggested that it may act by disrupting the membrane integrity of fungal or bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline in lab experiments is its potential as a fluorescent probe for imaging applications. It also has potential applications in drug discovery and development due to its anticancer, antifungal, antiviral, and antibacterial properties. However, limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline. One area of interest is its potential use in combination therapy for cancer treatment. Another area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are required to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel imaging probes and therapeutic agents based on the structure of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline.
Conclusion:
In conclusion, 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its complex synthesis method and potential side effects are limitations, but its potential as a fluorescent probe for imaging applications and its anticancer, antifungal, antiviral, and antibacterial properties make it an exciting area of research for future studies.
Synthesemethoden
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a complex process that involves several steps. One of the commonly used methods is the reaction between 5-cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde and 2-methylquinoline in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-9-8-12(11-4-2-3-5-13(11)16-9)15-17-14(18-19-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOONYEZSSDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NNC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)

![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)





